molecular formula C19H20FNO4 B4299225 3-[(2-fluorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

3-[(2-fluorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

Cat. No. B4299225
M. Wt: 345.4 g/mol
InChI Key: UDEISEXEGWSXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-fluorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, also known as FPPP, is a chemical compound that has been widely studied for its potential use in scientific research. FPPP is a derivative of the popular nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, and it has been shown to exhibit a range of biological activities that make it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 3-[(2-fluorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. 3-[(2-fluorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been shown to exhibit activity at other targets, including the cannabinoid receptor CB1.
Biochemical and Physiological Effects:
3-[(2-fluorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer activities. The compound has also been shown to affect various neurotransmitter systems in the brain, including the dopamine and serotonin systems.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2-fluorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid in lab experiments is that it is a well-characterized compound with known biological activities. This makes it a useful tool for investigating the mechanisms of pain and inflammation, as well as other biological processes. However, one limitation of using 3-[(2-fluorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is that it has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.

Future Directions

There are a number of potential future directions for research on 3-[(2-fluorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid. One area of interest is its potential use in treating Alzheimer's disease, as the compound has been shown to exhibit neuroprotective effects in animal models. Other potential future directions include investigating the compound's effects on other neurotransmitter systems in the brain, as well as its potential use in treating other conditions such as cancer and chronic pain.

Scientific Research Applications

3-[(2-fluorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been studied for its potential use in a range of scientific research applications, including as a tool for investigating the mechanisms of pain and inflammation. The compound has been shown to exhibit analgesic and anti-inflammatory effects in animal models, and it has also been studied for its potential use in treating conditions such as Alzheimer's disease and cancer.

properties

IUPAC Name

3-[(2-fluorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4/c1-2-11-25-14-9-7-13(8-10-14)17(12-18(22)23)21-19(24)15-5-3-4-6-16(15)20/h3-10,17H,2,11-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEISEXEGWSXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Fluorophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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